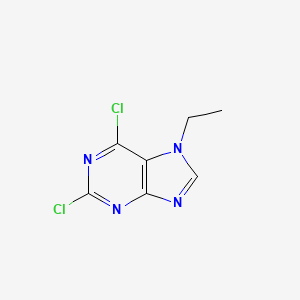

![molecular formula C11H20N2O B2398940 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 1003564-43-9](/img/structure/B2398940.png)

4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C13H24N2O3 . It is also known as "tert-butyl 1-oxa-4,9-diazaspiro [5.5]undecane-4-carboxylate" . It is a colorless to white to yellow solid or semi-solid or liquid .

Synthesis Analysis

The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been reported in the literature . The synthesis involves exploring different positions of the central scaffold, designed using a merging strategy of both target pharmacophores . Phenethyl derivatives in position 9, substituted pyridyl moieties in position 4, and small alkyl groups in position 2 have provided the best profiles .Molecular Structure Analysis

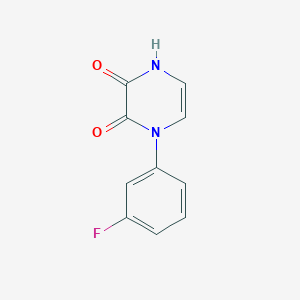

The molecular structure of “4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane” contains a total of 39 bonds, including 19 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

The physical form of “4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .科学的研究の応用

Sigma-1 Receptor Ligand

The synthesis and pharmacological activity of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) have been investigated . The sigma-1 receptor plays a crucial role in cellular processes, including neuroprotection, modulation of ion channels, and regulation of neurotransmitter release. Ligands targeting this receptor have potential applications in neurodegenerative diseases, pain management, and mood disorders.

μ-Opioid Receptor Agonist

4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have also been explored as dual μ-opioid receptor agonists and σ1 receptor antagonists for pain treatment . The μ-opioid receptor is involved in pain perception, and compounds that selectively activate it may offer alternatives to traditional opioid analgesics. Research in this area aims to develop safer and more effective pain medications.

Structural Biology and Receptor Modeling

Researchers may employ computational methods to model the binding interactions of this compound with receptors. Understanding its three-dimensional structure and binding sites can guide drug design and optimization.

Safety and Hazards

The safety information for “4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

作用機序

Target of Action

The primary targets of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in pain perception and analgesia. The σ1R is involved in modulating the function of other receptors, while the MOR is a key target for opioid analgesics.

Mode of Action

4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane acts as a dual ligand for the σ1R and MOR . It exhibits agonism at the MOR and antagonism at the σ1R . This means it activates the MOR to produce analgesic effects and blocks the σ1R to modulate pain perception.

Biochemical Pathways

The exact biochemical pathways affected by 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5It is known that activation of the mor can inhibit the release of pain neurotransmitters, while blocking the σ1r can modulate the function of other receptors involved in pain perception .

Pharmacokinetics

The pharmacokinetic properties of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5Its predicted properties include aboiling point of 397.4±42.0 °C , a density of 1.21±0.1 g/cm3 , and a pKa of 10.11±0.20 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The dual action of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane at the MOR and σ1R results in potent analgesic activity . Its MOR agonism produces analgesia, while its σ1R antagonism modulates pain perception . This dual action may result in more effective pain relief compared to drugs that target only one of these receptors.

Action Environment

The action, efficacy, and stability of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C . Other factors such as pH and temperature can also affect its action and efficacy.

特性

IUPAC Name |

4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-2-10(1)13-7-8-14-11(9-13)3-5-12-6-4-11/h10,12H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRXGOZHCTVDKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCOC3(C2)CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

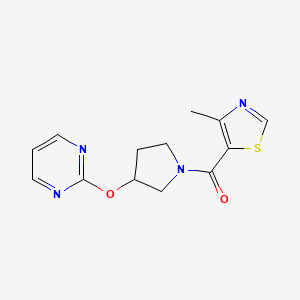

![{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol](/img/structure/B2398859.png)

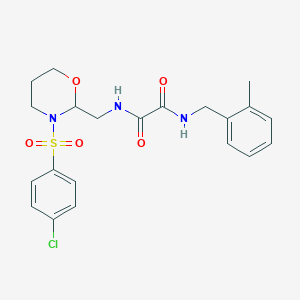

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2398862.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2398864.png)

![bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane](/img/structure/B2398865.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide](/img/structure/B2398869.png)

![2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl]benzamide](/img/structure/B2398870.png)

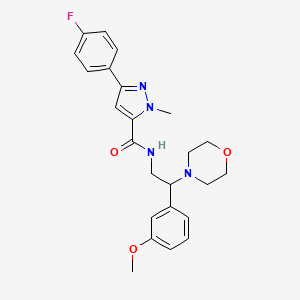

![N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398871.png)

![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B2398875.png)